(4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a benzyloxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyloxy chloride and a suitable base.
Chlorophenyl Group Addition: The chlorophenyl group can be added through a Friedel-Crafts acylation reaction using chlorobenzoyl chloride and an aluminum chloride catalyst.
Final Assembly: The final compound is assembled through a condensation reaction between the intermediate compounds, often under reflux conditions in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups such as methoxy, ethoxy, or amino groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants or pests.
Mechanism of Action
The mechanism of action of (4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[2-(METHOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
- (4Z)-4-{[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
Uniqueness
The presence of the benzyloxy group in (4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain targets. Additionally, the combination of the chlorophenyl and thiazole rings can result in unique reactivity patterns, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4Z)-4-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-23-18-20-15(17(21)24-18)10-13-9-14(19)7-8-16(13)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXEWOMQAMFTD-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.